molecular formula C11H11NO4 B1403618 Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 1038478-70-4

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No. B1403618
M. Wt: 221.21 g/mol
InChI Key: JZGBQEHYAMKOST-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NO4/c1-2-15-11(14)7-3-4-8-9(5-7)16-6-10(13)12-8/h3-5H,2,6H2,1H3,(H,12,13) . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Its molecular weight is 221.21 . The SMILES string representation of this compound is O=C(OCC)C1=CC=C(SC2)C(NC2=O)=C1 .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is involved in various synthetic processes. For instance, the reaction of similar ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride results in the formation of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, as confirmed by X-ray analysis and NMR spectroscopy (Štefanić et al., 2001). Additionally, the synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives has been achieved through condensation processes, offering a pathway to obtain these compounds in satisfactory yields (Mayer et al., 2001).

Chemical Reactivity and Applications

This compound exhibits interesting reactivity patterns, making it useful in various chemical syntheses. For example, a four-step synthesis of ethyl 3,4-dihydro-4-tosyl-2H-1,4-benzoxazine-3-carboxylate from related acetals has been described (Bartsch, 1987). Moreover, its reaction with certain binucleophiles has been studied, leading to the formation of complex products confirmed by X-ray analysis (Kobelev et al., 2020).

Potential in Medicinal Chemistry

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate derivatives have shown promising applications in medicinal chemistry. For instance, a hybrid 'flow and batch' method was used to synthesize libraries of substituted 3,4-dihydro-2H-benzo[b][1,4]oxazinones, which were screened against various cancer cell lines. Some derivatives displayed significant cytotoxicity, indicating their potential as lead compounds in cancer treatment (Lin et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

There are ongoing studies related to this compound and its derivatives . Further optimization and mechanism studies on this chemotype are underway .

properties

IUPAC Name

ethyl 3-oxo-4H-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-15-11(14)7-3-4-8-9(5-7)16-6-10(13)12-8/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGBQEHYAMKOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Zidar, D Kikelj - Tetrahedron, 2008 - Elsevier
3,4-Dihydro-1,4-benzoxazin-2-one was prepared for the first time by catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one. A simple and efficient synthesis of 4-benzyl- …
Number of citations: 25 www.sciencedirect.com

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